molecular formula C23H18F3N3O2 B2934850 N-[2-(1H-indol-3-yl)ethyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzamide CAS No. 1009922-28-4

N-[2-(1H-indol-3-yl)ethyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzamide

Cat. No.: B2934850
CAS No.: 1009922-28-4
M. Wt: 425.411
InChI Key: ALJDWBYGVMIAIH-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzamide is a synthetic benzamide derivative characterized by a trifluoromethyl-substituted pyridinyloxy group and an indole-containing ethyl side chain. The compound’s structure combines a benzamide core with pharmacophoric elements known to influence receptor binding and metabolic stability. The trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism, while the indole moiety may contribute to interactions with serotoninergic or kinase-related targets .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F3N3O2/c24-23(25,26)17-7-10-21(29-14-17)31-18-8-5-15(6-9-18)22(30)27-12-11-16-13-28-20-4-2-1-3-19(16)20/h1-10,13-14,28H,11-12H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJDWBYGVMIAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=C(C=C3)OC4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzamide typically involves the following steps:

    Formation of the Indole-Ethyl Intermediate: The initial step involves the reaction of tryptamine with an appropriate acylating agent to form the indole-ethyl intermediate.

    Coupling with Benzamide: The indole-ethyl intermediate is then coupled with 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biology: It is used in research to study the effects of indole derivatives on cellular processes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzamide involves its interaction with specific molecular targets. The indole moiety can bind to receptors or enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzamide Cores

Compound Name Key Structural Differences Pharmacological Relevance Reference
Fluopyram (N-[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide) Replaces indole with a chloropyridinyl group; additional trifluoromethyl on benzamide core Fungicide with SDHI (succinate dehydrogenase inhibitor) activity; no reported CNS effects
N-(4-iodophenyl)-4-(trifluoromethyl)benzamide Lacks pyridinyloxy and indole groups; simpler benzamide with iodophenyl substitution TRPV1 modulator; studied for pain management
2-oxo-5-phenyl-N-[2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethyl]pentanamide Replaces indole with phenylpentanamide chain; retains pyridinyloxy group Preclinical studies for metabolic disorders (CAS: 2313525-90-3)

Indole-Containing Analogues

Compound Name Key Structural Differences Pharmacological Relevance Reference
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]lauramide Replaces benzamide with fatty acid chain; lacks pyridinyloxy group Hypothesized lipid metabolism modulator (no clinical data)
N-(2H-indazol-3-yl)methylbenzamide derivatives Substitutes indole with indazole; similar ethyl linkage Kinase inhibitors (e.g., JAK/STAT pathway)

Pyridinyloxy-Substituted Analogues

Compound Name Key Structural Differences Pharmacological Relevance Reference
4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-N-(tetrahydropyran-4-yl)benzamide Replaces indolylethyl with tetrahydropyranyl group Antimicrobial candidate (patented but not commercialized)
5-chloro-2-(2-chloro-4-fluorophenoxy)-N-(2-oxo-1,2-dihydropyridin-4-yl)benzamide Chloro/fluorophenoxy substitution; dihydropyridine receptor Anticancer agent (in vitro activity against kinase mutants)

Pharmacokinetic and Binding Affinity Comparisons

  • Receptor Selectivity : The indolylethyl side chain may confer affinity for serotonin receptors (5-HT subtypes), unlike Fluopyram, which targets mitochondrial SDH .
  • Metabolic Stability : The trifluoromethyl group reduces CYP450-mediated oxidation, as seen in related compounds like 2-oxo-5-phenyl-N-[2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethyl]pentanamide .

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzamide, also known by its CAS number 1023845-99-9, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H19F3N4OC_{20}H_{19}F_3N_4O with a molecular weight of 424.43 g/mol. The structure features an indole moiety, a trifluoromethyl-pyridine unit, and a benzamide group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC20H19F3N4OC_{20}H_{19}F_3N_4O
Molecular Weight424.43 g/mol
CAS Number1023845-99-9

Biological Activity Overview

Research indicates that N-[2-(1H-indol-3-yl)ethyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzamide exhibits various biological activities, including:

  • Anticancer Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The compound demonstrates significant antimicrobial activity against several bacterial strains, suggesting potential for development as an antibiotic.
  • Anti-inflammatory Effects : In vitro studies indicate that it may reduce inflammation markers, making it a candidate for treating inflammatory diseases.

The biological mechanisms underlying the activity of this compound are multifaceted:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • Inhibition of Cell Proliferation : It interferes with cell cycle progression, particularly at the G1/S checkpoint.
  • Modulation of Signaling Pathways : The compound may influence pathways such as NF-kB and MAPK, which are critical in cancer progression and inflammation.

Case Studies

Several studies have been conducted to evaluate the efficacy and safety profile of N-[2-(1H-indol-3-yl)ethyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzamide:

  • Study on Cancer Cell Lines :
    • Objective : To assess anticancer effects.
    • Findings : The compound showed IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, indicating potent anticancer activity.
  • Antimicrobial Testing :
    • Objective : To evaluate antibacterial properties.
    • Findings : Exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus with an MIC value of 12.5 µg/mL.
  • Inflammation Model :
    • Objective : To study anti-inflammatory effects in vitro.
    • Findings : Reduced TNF-alpha levels in LPS-stimulated macrophages, highlighting its potential use in inflammatory conditions.

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